

Physicochemical properties of Ethyl 6-cyanopicolinate

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Compound of Interest

Compound Name: *Ethyl 6-cyanopicolinate*

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An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 6-Cyanopicolinate**

Introduction

Ethyl 6-cyanopicolinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring both a nitrile and an ethyl ester group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. Pyridine and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination.[\[1\]](#)

This guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 6-cyanopicolinate**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to effectively utilize it in their research and development endeavors. The information presented herein is a synthesis of available experimental data and expert analysis based on established chemical principles and data from analogous structures.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for designing synthetic routes,

developing analytical methods, and predicting pharmacokinetic and pharmacodynamic profiles in drug discovery.

Property	Value	Source(s)
CAS Number	97483-79-9	[2]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[3]
Molecular Weight	176.17 g/mol	[4]
IUPAC Name	ethyl 6-cyanopyridine-2-carboxylate	[3]
Synonyms	Ethyl 6-cyanopicolinate, Ethyl 6-cyanopyridine-2-carboxylate	[2]
Physical Form	Solid	[2][4]
Melting Point	71-72 °C	[2][4]
Boiling Point	330.0 ± 27.0 °C (at 760 mmHg)	[2][4]
Calculated LogP	~1.5 - 1.8 (Estimated)	[5]
pKa (Pyridine N)	~2.0 - 3.0 (Estimated)	[6]
Solubility	Sparingly soluble in water; Soluble in common organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane.	[7][8]

Elucidation of Key Parameters

- LogP (Octanol-Water Partition Coefficient): An experimental LogP value for **Ethyl 6-cyanopicolinate** is not readily available. However, based on computational models for structurally similar compounds such as Ethyl 3-chloro-6-cyanopicolinate (LogP = 1.78) and Ethyl 6-acetylpyridine-2-carboxylate (XLogP3-AA = 1.4), the LogP for **Ethyl 6-cyanopicolinate** is estimated to be in the range of 1.5 to 1.8.[5][9] This value suggests

moderate lipophilicity, a key factor in predicting membrane permeability and oral bioavailability.

- pKa: The pKa of the conjugate acid of **Ethyl 6-cyanopicolinate**, corresponding to the protonation of the pyridine nitrogen, has not been experimentally determined. The parent compound, pyridine, has a pKa of 5.25. The presence of two electron-withdrawing groups (the 2-ester and 6-cyano groups) is expected to significantly decrease the basicity of the pyridine nitrogen. Therefore, the pKa is estimated to be in the range of 2.0 to 3.0, making it a weakly basic compound.[6]
- Solubility: As a solid organic molecule with moderate polarity, **Ethyl 6-cyanopicolinate** is expected to have low solubility in water. Its structure allows for hydrogen bonding with protic solvents via the pyridine nitrogen and ester oxygens, while the aromatic ring and ethyl chain contribute to its solubility in a range of common organic solvents.[7][8] For drug development purposes, formulation with co-solvents or excipients may be necessary for aqueous delivery.

Spectral Characteristics and Structural Confirmation

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. While a public repository of spectra for **Ethyl 6-cyanopicolinate** is not available, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related structures.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

- δ 8.2-8.0 ppm (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring (H-4). It is coupled to the protons at positions 3 and 5, resulting in a triplet.
- δ 8.0-7.8 ppm (d, 1H): This doublet is assigned to the proton at the 3-position (H-3), coupled to the proton at H-4.
- δ 7.8-7.6 ppm (d, 1H): This doublet corresponds to the proton at the 5-position (H-5), coupled to the proton at H-4. The electron-withdrawing nature of the adjacent cyano group would shift this proton downfield.

- δ 4.5 ppm (q, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl ester group, coupled to the methyl protons.
- δ 1.4 ppm (t, 3H): A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

- δ ~164 ppm: Carbonyl carbon of the ester group.
- δ ~150 ppm: Quaternary carbon at the 2-position of the pyridine ring (C-2), attached to the ester.
- δ ~140 ppm: Quaternary carbon at the 6-position (C-6), attached to the nitrile.
- δ ~138 ppm: Aromatic methine carbon (C-4).
- δ ~128 ppm: Aromatic methine carbon (C-3 or C-5).
- δ ~125 ppm: Aromatic methine carbon (C-5 or C-3).
- δ ~117 ppm: Nitrile carbon (-C≡N).
- δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-).
- δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

Predicted Infrared (IR) Spectrum

- ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.[10]
- ~2980 cm⁻¹: C-H stretching of the ethyl group.[10]
- ~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration. [1]
- ~1725 cm⁻¹: A strong absorption from the carbonyl (C=O) stretch of the saturated ester.[10]
- ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[10]

- $\sim 1250 \text{ cm}^{-1}$: C-O stretching of the ester group.[10]

Predicted Mass Spectrum (Electron Ionization)

- $m/z = 176$: Molecular ion peak $[\text{M}]^+$.
- $m/z = 148$: Loss of ethylene ($-\text{C}_2\text{H}_4$) from the ethyl ester via McLafferty rearrangement.
- $m/z = 131$: Loss of the ethoxy group ($-\text{OC}_2\text{H}_5$).
- $m/z = 103$: Loss of both the ethoxycarbonyl group ($-\text{COOC}_2\text{H}_5$).

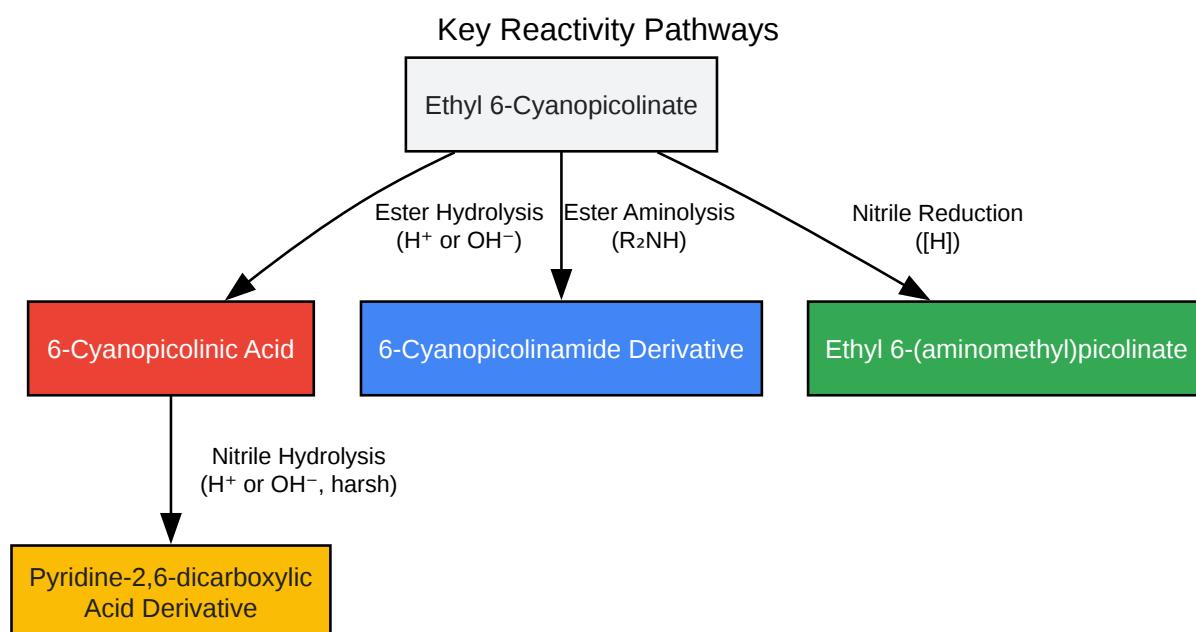
Reactivity and Stability

The reactivity of **Ethyl 6-cyanopicolinate** is dominated by its three key functional components: the pyridine ring, the ethyl ester, and the cyano group.

- Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution.
 - Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding 6-cyanopicolinic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds readily.
 - Aminolysis/Amidation: The ester can react with primary or secondary amines to form the corresponding amides. This reaction can be slow and may require catalysis, for which related pyridone structures have shown efficacy.[11]
 - Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
- Cyano Group: The nitrile group is relatively stable but can undergo:
 - Hydrolysis: Vigorous acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid (via an intermediate amide). This offers a synthetic route to pyridine-2,6-dicarboxylic acid derivatives.
 - Reduction: The nitrile can be reduced to a primary amine (6-(aminomethyl)picolinate) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

- Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen and the two electron-withdrawing substituents. This deactivates the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible, but would require a leaving group on the ring, which is absent in this structure.

The compound should be stored at room temperature in a well-sealed container, away from strong acids, bases, and oxidizing agents to prevent degradation.[2][4]



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Caption: Key reactivity pathways of **Ethyl 6-cyanopicolinate**.

Analytical Methodologies: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like **Ethyl 6-cyanopicolinate**. A reverse-phase method would be ideal, separating the compound based on its hydrophobicity.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by including system suitability checks and controls.

1. Instrumentation and Materials:

- HPLC system with UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample Diluent: 50:50 Acetonitrile:Water
- **Ethyl 6-cyanopicolinate** reference standard and sample for analysis

2. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)
- Injection Volume: 10 µL
- Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 90% B
 - 15-17 min: 90% B
 - 17.1-20 min: 30% B (re-equilibration)

3. Sample Preparation:

- Reference Standard: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of diluent to make a 1 mg/mL stock. Dilute 1:10 to create a 0.1 mg/mL working solution.
- Sample: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the same diluent.

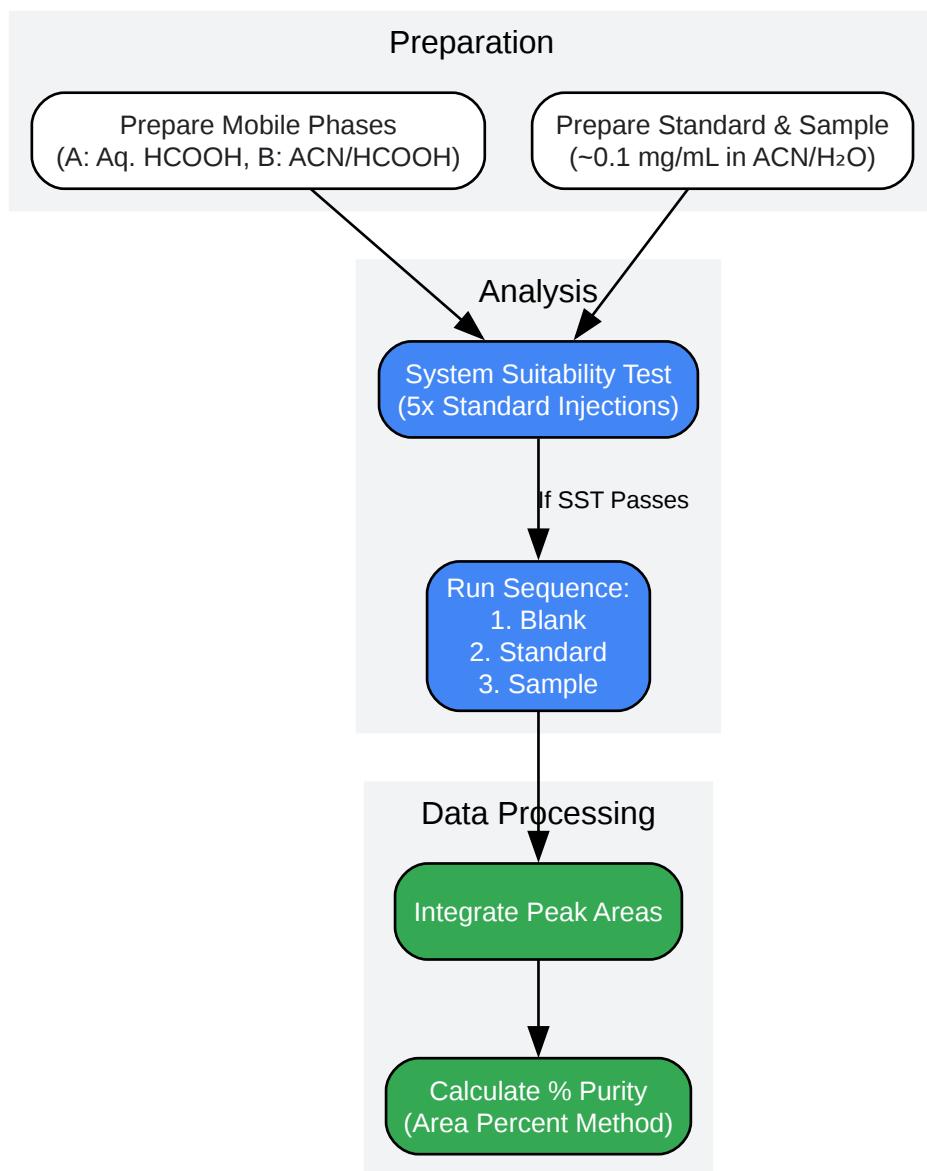
4. System Suitability Testing (SST):

- Inject the working standard solution five times.
- Acceptance Criteria:
 - The relative standard deviation (RSD) of the peak area for the five replicate injections must be $\leq 2.0\%$.
 - The tailing factor for the main peak should be between 0.8 and 1.5.
 - These checks ensure the system is performing consistently before sample analysis.

5. Analysis and Calculation:

- Inject the blank (diluent), followed by the working standard, and then the sample solution.
- Integrate the peak areas in the chromatograms.
- Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

$$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$



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Caption: HPLC workflow for purity analysis.

Safety and Handling

Ethyl 6-cyanopicolinate is classified as harmful if swallowed.[2][4] Standard laboratory safety precautions should be observed when handling this compound.

- GHS Classification:

- Pictogram: GHS07 (Exclamation Mark)[2][4]
- Signal Word: Warning[2][4]
- Hazard Statement: H302: Harmful if swallowed[2][4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
- Handling: Avoid ingestion and inhalation. Avoid contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[2][4]

Conclusion

Ethyl 6-cyanopicolinate is a valuable heterocyclic building block with well-defined physicochemical properties. Its moderate lipophilicity, weak basicity, and the distinct reactivity of its ester and nitrile functional groups make it a versatile substrate for synthetic transformations. The analytical methods and spectral predictions outlined in this guide provide a robust framework for its characterization and quality control. A thorough understanding of these properties is paramount for any scientist aiming to leverage this compound in the fields of drug discovery, materials science, or synthetic chemistry.

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